molecular formula C7H11F2NO B1532193 1-(2,2-Difluoroethyl)piperidin-4-one CAS No. 1178833-49-2

1-(2,2-Difluoroethyl)piperidin-4-one

Cat. No. B1532193
M. Wt: 163.16 g/mol
InChI Key: DYLIPBUMUVWHAZ-UHFFFAOYSA-N
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Description

“1-(2,2-Difluoroethyl)piperidin-4-one” is a chemical compound with the CAS Number: 1178833-49-2. It has a molecular weight of 163.17 and its IUPAC name is 1-(2,2-difluoroethyl)-4-piperidinone . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(2,2-Difluoroethyl)piperidin-4-one” is 1S/C7H11F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(2,2-Difluoroethyl)piperidin-4-one” is a liquid . It has a molecular weight of 163.17 .

Scientific Research Applications

Quantum Chemical Studies in Corrosion Inhibition

Piperidine derivatives have been studied for their potential as corrosion inhibitors for iron. A study by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and inhibition properties of various piperidine derivatives, including 1-(2,2-Difluoroethyl)piperidin-4-one. The research highlighted the potential of these compounds in corrosion protection of metals, particularly iron, in industrial applications (Kaya et al., 2016).

Nanomagnetic Catalysis

A study by Ghorbani-Choghamarani and Azadi (2015) focused on the synthesis of novel nanomagnetic reusable catalysts using Piperidine-4-carboxylic acid (PPCA). Their research indicated that PPCA-functionalized Fe3O4 nanoparticles could be effective in catalyzing the synthesis of various organic compounds, demonstrating the utility of piperidine derivatives in nanotechnology and catalysis (Ghorbani-Choghamarani & Azadi, 2015).

Spectroscopic and Docking Studies

Janani et al. (2020) conducted a comprehensive study on 1-Benzyl-4-(N-Boc-amino)piperidine, providing insights into its molecular structure, vibrational assignments, HOMO-LUMO energy gap, and electron excitation analysis through spectroscopic techniques. Their research contributes to a deeper understanding of the molecular properties of piperidine derivatives, which can be critical in pharmaceutical and chemical research (Janani et al., 2020).

Fluorescent pH Sensors

Cui et al. (2004) explored the development of novel fluorescent pH sensors using 4-Piperidine-naphthalimide derivatives. Their study demonstrated that these compounds could serve as effective pH sensors due to their fluorescence properties, indicating a potential application in bioanalytical chemistry (Cui et al., 2004).

Piperidine-Based Hyperbranched Polymers

Research by Sinananwanich et al. (2009) focused on the synthesis of a new class of hyperbranched polymers based on Piperidine-4-one. These polymers, with a 100% degree of branching, showcase the potential of piperidine derivatives in polymer chemistry, particularly in the development of novel materials with unique properties (Sinananwanich et al., 2009).

properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLIPBUMUVWHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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